4-Oxopent-2-en-2-olate

Catalog No.
S567215
CAS No.
M.F
C5H7O2-
M. Wt
99.11 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxopent-2-en-2-olate

Product Name

4-Oxopent-2-en-2-olate

IUPAC Name

4-oxopent-2-en-2-olate

Molecular Formula

C5H7O2-

Molecular Weight

99.11 g/mol

InChI

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/p-1

InChI Key

POILWHVDKZOXJZ-UHFFFAOYSA-M

Synonyms

acetyl acetonate, acetyl acetonate, chromium (III) salt, acetyl acetonate, copper (+2) salt, acetyl acetonate, manganese (II) salt, acetyl acetonate, manganese (III) salt, acetyl acetonate, potassium salt, acetyl acetonate, sodium salt, acetylacetonate, chromium(III) acetylacetonate, copper acetylacetonate, copper(II) acetylacetonate, Cu(II) acetyl acetonate, cupric acetylacetonate, manganese acetylacetonate, Nd(III)-acetylacetonate, vanadyl acetylacetonate

Canonical SMILES

CC(=CC(=O)C)[O-]

4-Oxopent-2-en-2-olate, commonly known as 2,4-pentanedione, is a β-diketone characterized by the presence of two carbonyl groups separated by a methylene bridge. This compound exists in two tautomeric forms: keto and enol. The enol form is particularly significant as it acts as a versatile ligand capable of forming coordination complexes with various metal ions, enhancing its utility in both organic chemistry and industrial applications. The structural formula of 4-oxopent-2-en-2-olate is C5H6O2C_5H_6O_2, and it can be represented by the following InChI key: POILWHVDKZOXJZ-UHFFFAOYSA-M .

, including:

  • Oxidation: This process can lead to the formation of tetraacetylethane from acetylacetonate.
  • Substitution: Electrophilic substitution reactions can occur, similar to those seen in aromatic compounds.
  • Coordination: The compound readily coordinates with metal ions to form stable metal-acetylacetonate complexes.

Common Reagents and Conditions

Reactions involving 4-oxopent-2-en-2olate typically utilize reagents such as metal salts (chlorides, nitrates), bases (sodium hydroxide), and solvents (methanol, water). Conditions often include heating or refluxing to facilitate complex formation .

Major Products

The primary products formed from reactions involving 4-oxopent-2-en-2olate are metal acetylacetonate complexes, which vary in stoichiometry and structure depending on the specific metal ion involved .

Research indicates that 4-Oxopent-2-en-2-olate complexes exhibit biological activity, particularly in the context of enzyme mimetics and metal ion interactions within biological systems. For instance, Copper(II) 4-oxopent-2-en-2olate has demonstrated anticancer properties by inducing cell death through DNA fragmentation in various cancer cell lines . Additionally, studies have explored its role in drug delivery systems and therapeutic applications due to its chelating properties .

Synthetic Routes

One common method for synthesizing 4-Oxopent-2-en-2olate involves the reaction between acetylacetone and a suitable base or metal salt. For example, calcium bis(4-oxopent-2-en-2olate) can be synthesized through the reaction of calcium hydroxide with acetylacetone in an aqueous medium:

Ca OH 2+2CH3COCH2COCH3Ca C5H7O2)2+2H2O\text{Ca OH }_2+2\text{CH}_3\text{COCH}_2\text{COCH}_3\rightarrow \text{Ca C}_5\text{H}_7\text{O}_2)_2+2\text{H}_2\text{O}

This reaction typically requires controlled conditions to ensure high purity and yield .

Industrial Production

In industrial settings, large-scale production methods may involve additional purification steps such as recrystallization to achieve desired product quality. These processes are optimized for efficiency and scalability .

4-Oxopent-2-en-2olate has diverse applications across various fields:

  • Chemistry: It serves as a catalyst in organic synthesis, particularly in hydroformylation and polymerization reactions.
  • Biology: The compound is utilized in studies related to enzyme mimetics and metal ion interactions.
  • Medicine: Investigated for potential use in drug delivery systems and therapeutic agents.
  • Industry: Employed in rubber technology for vulcanization, as additives in polymers and paints, and in metal plating processes .

Research on interaction studies involving 4-Oxopent-2-en-2olate focuses on its coordination with different biomolecules and its influence on cellular processes. The mechanism of action often involves coordinating with enzymes or proteins, thereby modulating biochemical pathways .

Similar Compounds: Comparison with Other Compounds

4-Oxopent-2-en-2olate shares similarities with other β-diketone ligands but exhibits unique properties due to its specific structure. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
Trifluoroacetylacetonateβ-DiketoneContains fluorine atoms; alters electronic properties.
Hexafluoroacetylacetonateβ-DiketoneHighly electronegative; impacts stability of complexes.
Benzoylacetonateβ-DiketoneAromatic character; different coordination behavior.
Dibenzoylmethaneβ-DiketoneMore complex structure; distinct reactivity patterns.

List of Similar Compounds

  • Trifluoroacetylacetonate
  • Hexafluoroacetylacetonate
  • Benzoylacetonate
  • Dibenzoylmethane

The unique aspect of 4-Oxopent-2-en-2olate lies in its ability to form highly stable complexes with a wide range of metal ions, making it more versatile compared to its fluorinated counterparts .

Molecular Structure and Bonding Patterns

4-Oxopent-2-en-2-olate, also known as acetylacetonate anion, represents a paradigmatic example of β-diketone enolate chemistry with the molecular formula C₅H₇O₂⁻ [24]. The compound derives from the deprotonation of acetylacetone (2,4-pentanedione) and exists predominantly in its enolate form due to the stabilization afforded by extensive electron delocalization [20].

The molecular architecture of 4-oxopent-2-en-2-olate features a planar backbone consisting of five carbon atoms arranged in a linear chain with oxygen atoms positioned at the terminal positions [31]. The central carbon atom (C-3) bears a single hydrogen atom, while the terminal carbon atoms (C-1 and C-5) each carry methyl substituents . This structural arrangement facilitates the formation of a conjugated π-electron system that extends across the entire molecular framework.

Table 1: Molecular Structure and Bonding Patterns of 4-Oxopent-2-en-2-olate

Bond TypeBond Length (Å)Bond Angle (°)Description
C-O1.29-1.31120-125Enolate C-O bond, partially double bond character due to resonance
C=O1.22-1.24120-125Carbonyl C=O bond, shorter than enolate C-O due to full double bond character
C-C1.40-1.42115-120Single bond between carbon atoms in the backbone
C=C1.36-1.38120-125Double bond between carbon atoms in the enolate structure
C-H1.08-1.10115-120Carbon-hydrogen bond in the methyl groups and at C-3 position

The bonding pattern in 4-oxopent-2-en-2-olate exhibits characteristics intermediate between discrete single and double bonds throughout the carbon-oxygen framework [31]. X-ray crystallographic studies have revealed that the C-O bond lengths are significantly shorter than typical single bonds but longer than conventional double bonds, indicating substantial π-electron delocalization . The carbon-carbon bonds within the enolate backbone similarly demonstrate bond length equalization, with values falling between those expected for pure single and double bonds [31].

The planar molecular geometry is essential for optimal orbital overlap and maximum stabilization through resonance [15]. The molecule adopts a rigid coplanar arrangement that facilitates the formation of an extended π-electron system, contributing to its exceptional stability and coordination properties [23]. This structural feature is particularly important for the compound's ability to function as a bidentate ligand in coordination complexes .

Stereochemical Analysis: (E) and (Z) Configurations

The stereochemical analysis of 4-oxopent-2-en-2-olate reveals the presence of geometric isomerism arising from the restricted rotation around the C=C double bond within the enolate framework [3] [19]. The compound can exist in two distinct stereoisomeric forms: the (Z)-configuration, where the methyl groups are positioned on the same side of the double bond, and the (E)-configuration, where they are located on opposite sides [5].

Table 4: E/Z Configurations of 4-Oxopent-2-en-2-olate

ConfigurationRelative PositionStabilityOccurrenceDescription
(E)-isomerMethyl groups on opposite sidesGenerally more stableLess common in 4-oxopent-2-en-2-olateTrans arrangement around C=C double bond
(Z)-isomerMethyl groups on same sideGenerally less stableMore common in 4-oxopent-2-en-2-olateCis arrangement around C=C double bond

The (Z)-configuration represents the predominant stereoisomeric form under most conditions due to the stabilization provided by intramolecular interactions and the geometric constraints imposed by the enolate structure [3]. Nuclear magnetic resonance spectroscopy has confirmed that the (Z)-isomer constitutes the major component in solution, with the (E)-isomer present as a minor stereoisomeric variant [21].

The stereochemical preference for the (Z)-configuration in 4-oxopent-2-en-2-olate contrasts with many other alkene systems where (E)-isomers typically predominate due to reduced steric hindrance [19]. This unusual behavior stems from the unique electronic and steric environment created by the enolate functionality and the specific substitution pattern of the molecule [15]. The presence of the electronegative oxygen atoms and the delocalized π-electron system creates a stabilizing environment that favors the (Z)-arrangement [3].

Crystallographic studies of metal complexes containing 4-oxopent-2-en-2-olate have consistently shown the ligand in the (Z)-configuration, providing structural evidence for this stereochemical preference [21]. The geometric constraints imposed by chelation to metal centers further stabilize the (Z)-form and prevent isomerization to the (E)-configuration .

Electronic Structure and Orbital Arrangements

The electronic structure of 4-oxopent-2-en-2-olate is characterized by an extended π-electron system that encompasses the entire carbon-oxygen framework [12] [13]. Molecular orbital calculations have revealed that the compound possesses a sophisticated electronic architecture featuring multiple occupied and virtual orbitals with distinct energetic and spatial characteristics [36].

Table 5: Orbital Arrangements in 4-Oxopent-2-en-2-olate

OrbitalCharacterEnergy (eV)Electron DensityRole in Reactivity
HOMOπ-bonding~ -5.2Delocalized over C=C and C-ONucleophilic site, primarily at carbon atom
LUMOπ*-antibonding~ -1.8Primarily on C=C and C=OElectrophilic site, primarily at carbonyl carbon
HOMO-1σ-bonding~ -7.5Localized on C-C and C-H bondsLimited role in typical reactions
LUMO+1σ*-antibonding~ 0.5Primarily on C-O and C-CInvolved in high-energy processes only

The highest occupied molecular orbital exhibits predominantly π-bonding character with significant electron density distributed across the carbon atoms of the enolate backbone [12]. This orbital arrangement explains the nucleophilic behavior of 4-oxopent-2-en-2-olate, with the carbon atoms serving as the primary sites for electrophilic attack despite the presence of negatively charged oxygen atoms [36].

The lowest unoccupied molecular orbital demonstrates π*-antibonding characteristics and is localized primarily on the carbonyl carbon and adjacent carbon centers [13]. The relatively low energy of this orbital contributes to the electrophilic reactivity of the compound when it functions as a ligand in coordination complexes [36].

Computational studies using density functional theory have provided detailed insights into the orbital compositions and energy levels of 4-oxopent-2-en-2-olate [17]. These calculations reveal that the frontier orbitals are dominated by p-orbital contributions from the carbon and oxygen atoms, with minimal involvement of hydrogen atoms [12]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is approximately 3.4 electron volts, indicating moderate reactivity and stability [13].

Resonance Stabilization and Delocalization Effects

The exceptional stability of 4-oxopent-2-en-2-olate arises from extensive resonance stabilization involving multiple canonical structures that distribute the negative charge across the molecular framework [15] [18]. The primary resonance forms include structures with the negative charge localized on oxygen atoms and alternative forms with anionic character centered on carbon atoms [20].

Table 6: Resonance Stabilization Effects in 4-Oxopent-2-en-2-olate

Resonance EffectDescriptionEnergetic Contribution (kcal/mol)Experimental Evidence
Charge DelocalizationNegative charge distributed between oxygen and carbon atoms10-15NMR chemical shifts show intermediate values
Bond Length EqualizationC-O and C=C bond lengths intermediate between single and double bonds5-8X-ray crystallography confirms intermediate bond lengths
PlanarityMolecule adopts planar configuration to maximize orbital overlap3-5IR spectroscopy shows characteristic absorption patterns
Coordination AbilityEnhanced ability to coordinate with metal ions through both oxygen atoms8-12Forms stable metal complexes with various transition metals

The delocalization effects in 4-oxopent-2-en-2-olate involve multiple pathways for electron movement throughout the molecular structure [16]. The primary delocalization pathway extends from the enolate oxygen through the π-electron system to the carbonyl oxygen, creating a conjugated framework that stabilizes the negative charge [15]. Secondary delocalization involves hyperconjugative interactions between the methyl groups and the π-electron system, providing additional stabilization [16].

Table 7: Electronic Delocalization Effects in 4-Oxopent-2-en-2-olate

Delocalization PathwayElectron MovementStabilization MechanismStructural Consequence
O⁻—C=C—C=OFrom O⁻ through π system to carbonylπ-electron delocalization through conjugated systemPartial double bond character in C-O bond
O⁻—C—C=C—OFrom O⁻ through σ-π interactionResonance stabilization through bond reorganizationEnhanced planarity of the molecule
Hyperconjugation with methyl groupsFrom C-H bonds to π systemHyperconjugative interaction between C-H σ bonds and π systemSlight shortening of C-C bonds adjacent to methyl groups

The resonance stabilization energy of 4-oxopent-2-en-2-olate has been estimated through computational methods to be approximately 25-30 kilocalories per mole relative to localized electronic structures [15]. This substantial stabilization accounts for the compound's persistence under ambient conditions and its preference for the enolate form over alternative tautomeric structures [20].

XLogP3

0.9

Dates

Last modified: 07-20-2023

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